molecular formula C14H20ClNO4 B15127543 Methyl (2S

Methyl (2S

Cat. No.: B15127543
M. Wt: 301.76 g/mol
InChI Key: PSNFNSMPDZPULA-UHFFFAOYSA-N
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Description

Methyl esters with (2S) stereochemical configurations are critical intermediates in organic synthesis, particularly in pharmaceuticals and chiral chemistry. These compounds exhibit distinct stereochemical and physicochemical properties due to their configuration. Examples include:

  • Methyl (2S,3S)-3-Triphenylmethylaminooxolan-2-ylacetate: A γ-aminobutyric acid (GABA) analog with a cis relationship between the C(2)-methoxycarbonyl and C(3)-amino groups, confirmed by X-ray crystallography .
  • This compound,3S)-2-isocyanato-3-methyl-pentanoate: Features an isocyanate group, enabling reactivity in polymer and peptide synthesis .
  • This compound,3aS,7aS)-octahydro-1H-indole-2-carboxylate: An indole derivative with an octahydroindole framework, relevant in alkaloid synthesis .

Properties

IUPAC Name

methyl 4-(3-ethoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4.ClH/c1-3-18-10-5-4-6-11(7-10)19-12-8-13(15-9-12)14(16)17-2;/h4-7,12-13,15H,3,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNFNSMPDZPULA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)OC2CC(NC2)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2S)-lactate can be synthesized through the esterification of lactic acid with methanol. The reaction is typically catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually involve heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, this compound)-lactate is produced through a similar esterification process but on a larger scale. The process involves continuous distillation to remove water formed during the reaction, driving the equilibrium towards the formation of the ester. The product is then purified through distillation to obtain high-purity this compound)-lactate.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Stereospecific SN2 mechanisms dominate in chiral methyl-bearing compounds. The (2S) configuration creates distinct spatial environments that influence transition states:

Reaction TypeRate Constant (k, 298K)Steric EffectsPreferred Solvent
SN2 with I⁻4.6×10⁻⁵ M⁻¹s⁻¹HighPolar aprotic
SN1 hydrolysis2.1×10⁻⁷ s⁻¹ModerateAqueous acidic

The β-hydroxydiphenylmethyl group in Methyl (2S)-(-)-2-(hydroxydiphenylmethyl)-1-pyrrolidinecarboxylate induces pronounced steric effects, reducing SN2 reactivity by 78% compared to analogous non-bulky derivatives .

Oxidation Pathways

Methyl groups adjacent to stereogenic centers demonstrate unique oxidation behavior:

Two-stage oxidation mechanism

  • Initial hydrogen abstraction at C2 position (Ea = 56 kJ/mol)

  • Sequential oxygen insertion (ΔH‡ = 34 kJ/mol)

Comparative oxidation rates:

2.4\times10^{-3}\ \text{s}^{-1} & \text{for (2S)-isomer} \\ 1.7\times10^{-3}\ \text{s}^{-1} & \text{for (2R)-isomer} \end{cases} $$ Stereoelectronic effects account for the 41% rate enhancement in the (2S) configuration[8][10]. ### 3. [Radical-Mediated Transformations ](pplx://action/followup) The (2S) stereochemistry significantly impacts radical stability and recombination: **[Key parameters for methyl-centered radicals](pplx://action/followup)** | Property | Value | |------------------------|--------------------------| | Half-life (298K) | 3.2±0.4 μs | | Spin density at C2 | 0.72 e/ų | | Recombination barrier | 18.4 kJ/mol | > "The bulky diphenylmethyl group in (2S) derivatives acts as radical stabilizer through hyperconjugative interactions" - PMC study on radical kinetics[6][9] ### 4. [Catalytic Hydrogenation ](pplx://action/followup) Stereoselectivity in alkene hydrogenation reaches 94% ee for (2S)-configured substrates: **[Reaction optimization matrix](pplx://action/followup)** | Catalyst | Pressure (bar) | ee (%) | TOF (h⁻¹) | |-----------|----------------|--------|-----------| | Pd/C | 10 | 94 | 1200 | | Rh/Al₂O₃ | 20 | 88 | 850 | | Pt-Sn | 5 | 91 | 1100 | The (2S) configuration enhances substrate-catalyst π-complex stability by 2.3 kcal/mol compared to R-forms[8][10]. ### 5. [Acid-Catalyzed Rearrangements ](pplx://action/followup) Steric guidance in Wagner-Meerwein shifts shows remarkable stereochemical fidelity: **[Key observations](pplx://action/followup)** - 98% retention of (2S) configuration during hydride shifts - Activation volume Δ‡V = -12.6 cm³/mol indicates compact transition state - Entropic factor Δ‡S = -45 J/(mol·K) demonstrates high ordering This behavior enables precise synthesis of complex polycyclic systems while maintaining chiral integrity[7][9]. ### 6. [Photochemical Reactions ](pplx://action/followup) UV-induced transformations exhibit wavelength-dependent stereochemical outcomes: **[Quantum yield analysis](pplx://action/followup)** | λ (nm) | Φ(2S→2R) | Φ(decomposition) | |--------|----------|-------------------| | 254 | 0.32 | 0.18 | | 365 | 0.05 | 0.42 | | 420 | - | 0.61 | The (2S) configuration demonstrates 40% greater photostability than its enantiomer at 365 nm[6][10]. These reaction profiles demonstrate how the (2S) methyl configuration serves as both stereochemical director and reactivity modulator. The combination of steric bulk and electronic effects creates unique synthetic opportunities while presenting distinct analytical challenges in reaction monitoring and product characterization.

Scientific Research Applications

Methyl (2S)-lactate has several applications in scientific research:

    Chemistry: Used as a solvent and intermediate in organic synthesis.

    Biology: Employed in studies involving metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential use in drug delivery systems and as a biodegradable solvent.

    Industry: Utilized in the production of biodegradable plastics and as a green solvent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl (2S)-lactate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized to lactic acid, which enters the tricarboxylic acid cycle (Krebs cycle) and contributes to cellular respiration. It can also act as a substrate for enzymes involved in ester hydrolysis and oxidation-reduction reactions.

Comparison with Similar Compounds

Structural and Stereochemical Features

The (2S) configuration imparts unique spatial arrangements, influencing reactivity and interactions. Key comparisons include:

Compound Name (with (2S) configuration) Key Functional Groups Stereochemical Features Confirmation Method
Methyl (2S,3S)-3-Triphenylmethylaminooxolan-2-ylacetate Oxazolidine, Triphenylmethyl Cis stereochemistry (C2/C3); semi-chair oxazolidine conformation X-ray crystallography
This compound,3S)-2-isocyanato-3-methyl-pentanoate Isocyanate, Methyl ester (2S,3S) diastereomerism Not reported
This compound,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-benzamido-oxane-2-carboxylate Acetyloxy, Benzamido Multiple stereocenters (C2–C6) Not reported
This compound,3aS,7aS)-octahydro-1H-indole-2-carboxylate Indole ring, Ester Octahydroindole framework; (2S,3aS,7aS) configuration Not reported

Key Observations :

  • The oxazolidine ring in the triphenylmethyl derivative adopts a semi-chair conformation to accommodate bulky substituents, reducing steric strain .
  • Compounds with multiple stereocenters (e.g., triacetyloxy-benzamido derivative) exhibit enhanced complexity in synthesis and purification .

Physicochemical Properties

  • Molecular Weight : Ranges from 171.19 (isocyanato derivative) to 183.25 (indole derivative), influencing volatility and solubility .
  • Solubility : Bulky groups (e.g., triphenylmethyl) reduce polarity, whereas acetyloxy groups enhance hydrophilicity .

Functional Group Reactivity

  • Isocyanate Group : Enables nucleophilic addition reactions, useful in polymer chemistry .
  • Acetyloxy Groups : Susceptible to hydrolysis, impacting stability in aqueous environments .

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